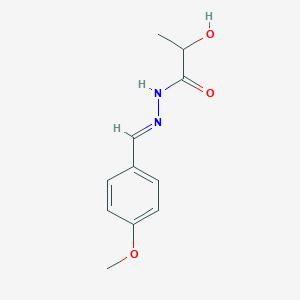![molecular formula C12H16N2O3 B5766644 4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid, commonly known as DMOBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOBA is a derivative of the amino acid leucine and can be synthesized through a series of chemical reactions. In
科学研究应用
DMOBA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. DMOBA has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid beta, a protein associated with Alzheimer's disease. DMOBA has also been studied for its potential anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, DMOBA has been studied for its potential applications in drug delivery systems and as a building block for the synthesis of other compounds.
作用机制
The mechanism of action of DMOBA is not fully understood, but it is believed to work through multiple pathways. DMOBA has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which can lead to a decrease in the production of these molecules. DMOBA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
DMOBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMOBA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DMOBA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that DMOBA can improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using DMOBA in lab experiments is its synthetic accessibility. DMOBA can be synthesized in large quantities with high purity, making it a cost-effective compound for research purposes. However, one limitation of using DMOBA is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
未来方向
There are several future directions for research on DMOBA. One area of interest is the development of DMOBA-based drug delivery systems for targeted drug delivery. Another area of interest is the synthesis of DMOBA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DMOBA and its potential applications in various fields, including neuroprotection, cancer treatment, and drug delivery.
合成方法
DMOBA can be synthesized through a multistep chemical reaction process. The synthesis starts with the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base to form 4-(dimethylamino)phenyl]but-3-enoic acid. This intermediate product is then treated with thionyl chloride to form 4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid. The purity and yield of the final product can be improved through various purification methods, such as recrystallization and column chromatography.
属性
IUPAC Name |
4-[4-(dimethylamino)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-6H,7-8H2,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXTQQWIHMSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5766583.png)




![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)

![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)
![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)